![molecular formula C20H20N4O5S B2972380 N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide CAS No. 1706289-56-6](/img/structure/B2972380.png)
N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl moiety, which is a type of heterocyclic compound . This compound is part of a larger class of molecules that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl moiety is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-2-yl moiety can influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. They found significant antioxidant activity in the compounds, highlighting the potential use of such compounds in areas where oxidative stress plays a role, such as in neurodegenerative diseases or cancer (Chkirate et al., 2019).
Enzyme Inhibition
Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to explore their enzyme inhibitory potential. They found that most of these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating potential therapeutic applications in diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antimicrobial Activity
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated their antimicrobial properties. They demonstrated promising results against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Darwish et al., 2014).
Anticancer Activity
Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a similar compound and tested its anticancer activity. They found appreciable cancer cell growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, suggesting possible applications in inflammatory diseases (Sunder & Maleraju, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-14(25)22-15-6-8-18(9-7-15)30(26,27)23-16-10-21-24(11-16)12-17-13-28-19-4-2-3-5-20(19)29-17/h2-11,17,23H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJEZYXWPSSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)
![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)
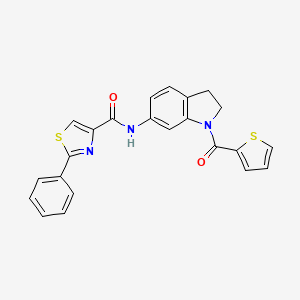
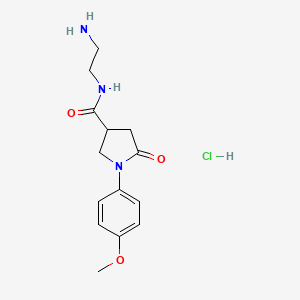
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)

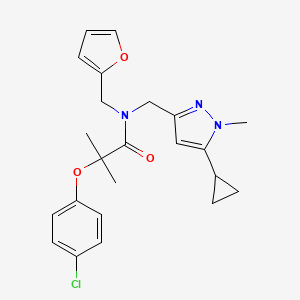

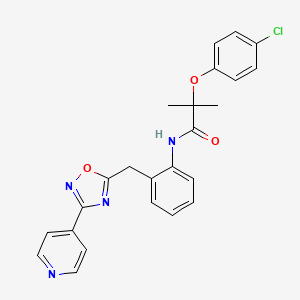
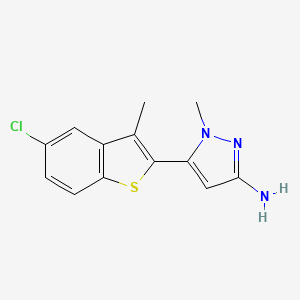
![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)

![Ethyl 4-[(6-methyl-2,4-dioxopyran-3-ylidene)methylamino]benzoate](/img/structure/B2972320.png)